![molecular formula C14H18N2OS B4685273 N-(6-butyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B4685273.png)
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide
Overview
Description
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide, also known as BBP, is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. BBP is a derivative of benzothiazole, a heterocyclic compound that has been shown to possess a wide range of biological activities. In Additionally, we will list several future directions for BBP research.
Mechanism of Action
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the biological processes targeted by the compound. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application of the compound. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In environmental science, this compound has been shown to have toxic effects on aquatic organisms and to accumulate in sediment.
Advantages and Limitations for Lab Experiments
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in common solvents. However, this compound also has some limitations, such as its relatively low yield in the synthesis process and its potential toxicity to lab personnel and the environment.
Future Directions
There are several future directions for N-(6-butyl-1,3-benzothiazol-2-yl)propanamide research, including the development of new synthetic methods for this compound and its derivatives, the investigation of this compound's potential as a therapeutic agent for various diseases, and the exploration of this compound's applications in materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential toxicity and environmental impact.
Scientific Research Applications
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess antitumor, antibacterial, and antifungal activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In environmental science, this compound has been investigated as a potential pollutant and its degradation products have been studied for their toxicity.
properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-5-6-10-7-8-11-12(9-10)18-14(15-11)16-13(17)4-2/h7-9H,3-6H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWHWPOBCNDSIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.